N,N-diethyl-2-hydroxyethanamine oxide

Description

Contextualization of Tertiary Amine N-Oxides in Contemporary Organic Chemistry

Tertiary amine N-oxides are a class of chemical compounds characterized by the chemical formula R₃N⁺−O⁻, featuring a coordinate covalent bond between nitrogen and oxygen. wikipedia.org In the strict sense, this term applies only to the oxides of tertiary amines. wikipedia.org These compounds have established a significant role in modern organic chemistry, serving as versatile synthetic building blocks and potent oxidants. asianpubs.org Their utility is demonstrated in various pivotal reactions, including the osmium-catalyzed dihydroxylation of olefins and the ruthenium-catalyzed oxidation of alcohols. asianpubs.org

The synthesis of tertiary amine N-oxides is typically achieved through the oxidation of the corresponding tertiary amines. wikipedia.orgacs.org While various oxidizing agents can be employed, hydrogen peroxide (H₂O₂) is the most common reagent used in both industrial and academic settings due to its cost-effectiveness and the fact that its primary byproduct is water. acs.orgnih.gov Other methods utilize reagents like peracids (e.g., mCPBA), Caro's acid, or catalytic systems involving metals such as ruthenium or tungsten. wikipedia.orgresearchgate.net The choice of method often depends on the specific substrate and desired reaction conditions. asianpubs.org

Beyond their role as reagents, tertiary amine N-oxides participate in several characteristic reactions. When heated, they can undergo a pyrolytic elimination known as the Cope reaction to yield a hydroxylamine (B1172632) and an alkene. wikipedia.org They can also be reduced back to their parent tertiary amines. wikipedia.org Other notable transformations include the Meisenheimer rearrangement, where N-oxides rearrange to form alkoxylamines, and the Polonovski reaction, which involves the cleavage of the N-oxide by acetic anhydride. wikipedia.orgnih.gov

Structural Features and Electronic Characteristics of N,N-diethyl-2-hydroxyethanamine oxide

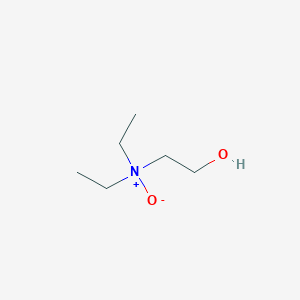

This compound is the N-oxide derivative of the tertiary amine N,N-diethyl-2-aminoethanol (also known as N,N-diethylethanolamine or DEAE). The parent amine, DEAE, is a chemical intermediate used in the production of various commodities, including emulsifiers, detergents, and the local anesthetic procaine. atamanchemicals.comatamankimya.com The oxidation of the tertiary nitrogen atom in DEAE yields this compound.

The structure of this compound contains a central nitrogen atom bonded to two ethyl groups, a 2-hydroxyethyl group, and an oxygen atom. The bond between the nitrogen and oxygen (N-O) is a highly polar, coordinate covalent bond, which imparts a significant dipole moment to the molecule. wikipedia.orgnih.gov This bond is often represented as zwitterionic (N⁺-O⁻), highlighting the formal positive charge on the nitrogen and the formal negative charge on the oxygen. wikipedia.org This polarity makes small amine oxides, in general, very hydrophilic with excellent water solubility but poor solubility in most non-polar organic solvents. wikipedia.org The presence of the hydroxyl (-OH) group further enhances its potential for hydrogen bonding and its hydrophilic character.

Below is a data table comparing the basic properties of the parent amine with its N-oxide derivative.

| Property | N,N-diethyl-2-aminoethanol (Parent Amine) | This compound |

| CAS Number | 100-37-8 nist.gov | Not explicitly found |

| Molecular Formula | C₆H₁₅NO nist.gov | C₆H₁₅NO₂ |

| Molecular Weight | 117.19 g/mol nist.gov | 133.19 g/mol |

| Key Functional Groups | Tertiary Amine, Primary Alcohol atamanchemicals.com | Amine N-oxide, Primary Alcohol |

Note: Properties for this compound are derived from its chemical structure as the N-oxide of N,N-diethyl-2-aminoethanol.

Research Significance and Potential Academic Impact of Amine N-Oxides in Chemical Sciences

The academic and industrial interest in amine N-oxides is broad and continues to expand. Their unique properties make them valuable in diverse fields ranging from synthetic chemistry to materials science and medicinal chemistry. nih.gov Molecules with N-oxide functionalities are found in nature, such as trimethylamine-N-oxide (TMAO), an osmolyte that stabilizes proteins. nih.gov

In medicinal chemistry, the N-oxide group can be used to increase the solubility of drugs and modify their ability to permeate biological membranes. acs.org Many N-oxides are common metabolites of drugs and can be designed as prodrugs. wikipedia.orgnih.gov For instance, some anti-cancer drug N-oxides have been developed to be metabolized into the active drug specifically within the oxygen-deficient environment of solid tumors. wikipedia.org

In materials science, long-chain alkyl amine oxides are widely used as amphoteric surfactants and foam stabilizers in consumer products like shampoos, detergents, and cleaners. wikipedia.org They are considered high-production-volume compounds, with significant annual production in the US, Europe, and Japan. wikipedia.org The polarity of the N-oxide group provides the hydrophilic character, while the alkyl chains provide the hydrophobic part, essential for surfactant activity. jst.go.jp Their ability to act as stabilizers, thickeners, emollients, and emulsifiers makes them highly versatile in various formulations. wikipedia.org The environmental fate of these surfactants has also been a subject of study, with findings indicating they have low bioaccumulation potential and are substantially removed by wastewater treatment processes. wikipedia.org

Furthermore, the reactivity of the N-O bond has been harnessed in catalysis and synthetic organic chemistry. nih.gov Chiral N-oxides have been developed as organocatalysts for asymmetric reactions, a field of significant academic interest. tandfonline.comliverpool.ac.uk The continued exploration of their synthesis, reactivity, and application promises to yield further innovations across the chemical sciences. asianpubs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-hydroxyethanamine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-3-7(9,4-2)5-6-8/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZQCOHSSDKZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of N,n Diethyl 2 Hydroxyethanamine Oxide

Synthesis of the Precursor Tertiary Amine: N,N-diethyl-2-hydroxyethylamine

N,N-diethyl-2-hydroxyethylamine, also known as diethylethanolamine (DEAE), is a crucial intermediate in the production of various chemical commodities, including pharmaceuticals like the local anesthetic procaine. atamanchemicals.comwikipedia.org Its synthesis is well-established in both industrial and laboratory settings, with primary routes involving the reaction of diethylamine with either ethylene (B1197577) oxide or ethylene chlorohydrin. atamanchemicals.comwikipedia.org

Established Industrial and Laboratory Preparations from Diethylamine and Ethylene Oxide or Ethylene Chlorohydrin

Reaction with Ethylene Oxide: The most common commercial method for producing N,N-diethyl-2-hydroxyethylamine is the reaction of diethylamine with ethylene oxide. atamanchemicals.com This reaction is typically carried out in a one-step synthesis in the presence of a catalyst. google.com The process involves the nucleophilic attack of the secondary amine on the epoxide ring, leading to its opening and the formation of the desired amino alcohol.

(C₂H₅)₂NH + (CH₂)₂O → (C₂H₅)₂NCH₂CH₂OH atamanchemicals.com

Various catalysts can be employed to facilitate this reaction, including basic catalysts such as alkali or alkaline-earth metal hydroxides, as well as Lewis acid catalysts like aluminum chloride, zinc chloride, or ferric chloride. google.com Industrial processes often utilize a continuous operation in a jacketed tubular reactor to manage the exothermic nature of the reaction. google.com By using anhydrous diethylamine instead of an aqueous solution, energy consumption is reduced, and equipment efficiency is improved. google.com A Japanese patent describes a method using N,N-diethyl-2-hydroxyethylamine itself as a circulation medium, achieving a yield of up to 99.4% under specific temperature and molar ratio conditions. google.com

Reaction with Ethylene Chlorohydrin: An alternative, though less common, method for the preparation of N,N-diethyl-2-hydroxyethylamine involves the reaction of diethylamine with ethylene chlorohydrin. atamanchemicals.comwikipedia.org This nucleophilic substitution reaction also yields the desired product.

(C₂H₅)₂NH + ClCH₂CH₂OH → (C₂H₅)₂NCH₂CH₂OH + HCl

This method, however, generates hydrochloric acid as a byproduct, which needs to be neutralized, adding an extra step to the process.

Below is a data table summarizing typical reaction parameters for the synthesis of the precursor.

| Reactants | Catalyst | Temperature (°C) | Molar Ratio (Diethylamine:Ethylene Oxide) | Yield (%) | Notes |

| Diethylamine, Ethylene Oxide | Alkaline or Lewis Acid | 10-180 | 1-15:1 | High | Continuous process in a tubular reactor is common. google.com |

| Diethylamine, Ethylene Oxide | None (Circulation Medium) | 130-150 | 1.5-3:1 | up to 99.4 | Uses N,N-diethyl-2-hydroxyethylamine as a circulation medium. google.com |

| Diethylamine, Ethylene Glycol | RuCl₂(PPh₃)₃ | 120-125 | - | 98 (Conversion) | Selectivity around 92%. google.com |

| Diethylamine, Ethylene Chlorohydrin | - | - | - | - | Generates HCl as a byproduct. atamanchemicals.comwikipedia.org |

Exploration of Novel Synthetic Routes and Optimization Strategies for Precursor Synthesis

Research into novel synthetic routes and the optimization of existing methods for N,N-diethyl-2-hydroxyethylamine synthesis aims to improve efficiency, reduce costs, and enhance sustainability. One patented method focuses on a continuous process using a tubular reactor, which allows for better heat removal and is conducive to large-scale production. google.com Optimization strategies often involve adjusting the molar ratio of the reactants. For the reaction between diethylamine and ethylene oxide, a molar ratio of 2-8:1 is often preferred. google.com

Further optimization can be achieved by carefully selecting the catalyst and reaction temperature. For instance, controlling the synthesis reaction temperature between 30-150°C is a common optimization parameter. google.com The continuous addition of the catalyst at a specific rate (e.g., 5-10g/h) has also been shown to be an effective strategy. google.com The use of different solvents or a solvent-free approach can also be explored to enhance reaction rates and simplify purification processes.

Direct N-Oxidation of N,N-diethyl-2-hydroxyethylamine

The conversion of the tertiary amine precursor, N,N-diethyl-2-hydroxyethylamine, to its corresponding N-oxide is achieved through direct N-oxidation. This transformation introduces an oxygen atom onto the nitrogen atom, forming a coordinate covalent bond. wikipedia.org

Selection of Oxidizing Reagents and Optimization of Reaction Conditions for Amine N-Oxide Formation

The oxidation of tertiary amines to amine N-oxides is a well-established transformation in organic synthesis. atamanchemicals.com A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide and peracids being the most common choices in both industrial and academic settings. wikipedia.orgatamanchemicals.com

Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is a widely used oxidant for the synthesis of amine oxides due to its environmental acceptability and availability. atamanchemicals.com The reaction is often catalyzed to improve efficiency. For instance, a continuous process for the oxidation of tertiary amines using hydrogen peroxide in a reactor with a specific surface area to volume ratio has been developed. google.com The molar ratio of the tertiary amine to the oxidizing agent is typically in the range of 1:0.9 to 1:1.3. google.com

Peracids: Organic peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the oxidation of tertiary amines. organic-chemistry.org These reactions are often carried out in solvents like dichloromethane or chloroform at low temperatures and can tolerate a wide range of functional groups, leading to high yields of the N-oxide product. mdma.chrochester.edu Other peracids, including peracetic acid and perbenzoic acid, can also be utilized. atamanchemicals.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of the N-oxide. This includes controlling the reaction temperature, the concentration of reactants, and the choice of catalyst and solvent. For oxidations using molecular oxygen, temperatures between 100°C and 120°C are often preferred for batch reactions. googleapis.com

Investigation of Reaction Yield and Purity in N-Oxidation Processes

The yield and purity of N,N-diethyl-2-hydroxyethanamine oxide are critical parameters in its synthesis. The choice of oxidant and reaction conditions directly impacts these outcomes. For example, the oxidation of diethylamine with hydrogen peroxide, catalyzed by titanium silicalite (TS-1), has been studied, highlighting the competitive oxidation of the starting amine and the resulting hydroxylamine (B1172632). ecnu.edu.cnresearchgate.net Careful control of the molar ratio of the amine to hydrogen peroxide is crucial for achieving high selectivity for the desired N-oxidized product. ecnu.edu.cnresearchgate.net

In a process for synthesizing N,N-dialkyl-hydroxylamines, the oxidation of diethylamine with a 30% aqueous solution of hydrogen peroxide resulted in a 51.5% conversion with a 95.5% selectivity to N,N-diethylhydroxylamine, and the hydrogen peroxide conversion was nearly complete. googleapis.com While this example pertains to a related compound, it illustrates the typical yields and selectivities that can be achieved in such oxidation reactions.

The purity of the final product is often determined by techniques such as gas chromatography or high-performance liquid chromatography. Purification methods may include distillation, crystallization, or chromatography to remove any unreacted starting materials or byproducts.

Formation of this compound as a Chemical Transformation Product

This compound can also be formed as a product of chemical transformations of other compounds. For instance, amine oxides are known to be degradation products of certain surfactants under aerobic conditions. While specific studies detailing the formation of this compound as a transformation product are not widely available, the general principles of tertiary amine oxidation suggest its potential formation in environments where N,N-diethyl-2-hydroxyethylamine is present and exposed to oxidizing conditions.

Amine oxides are utilized in various industrial applications, and their synthesis is a key industrial process. atamanchemicals.com The oxidation of tertiary amines is the primary route to their production. atamanchemicals.com Therefore, any industrial process that utilizes N,N-diethyl-2-hydroxyethylamine in the presence of oxidants could potentially lead to the formation of this compound as a byproduct.

Oxidative Degradation Pathways from Related Tertiary Amines

The formation of this compound can occur as a product of the oxidative degradation of its parent tertiary amine, N,N-diethylethanolamine (DEEA). This degradation is a concern in various industrial applications where alkanolamines are used, such as in carbon dioxide capture processes. The degradation can be initiated by various oxidizing agents, including molecular oxygen, peroxides, and nitrogen oxides. scholaris.caresearchgate.net

The general mechanism for the N-oxidation of a tertiary amine involves the attack of an electrophilic oxygen species on the nucleophilic nitrogen atom of the amine. In the context of industrial settings, the presence of flue gas impurities like nitrogen dioxide (NO2) can significantly accelerate the degradation of amines. scholaris.ca The reaction with strong oxidizers can lead to the formation of various products, including the corresponding N-oxide. atamanchemicals.com

While a detailed, step-by-step mechanism for the specific oxidative degradation of N,N-diethylethanolamine to its N-oxide is not extensively documented in readily available literature, a plausible pathway can be inferred from the general understanding of amine oxidation. The process likely involves the formation of radical intermediates, especially in the presence of oxygen and other initiators.

Table 1: Key Factors in the Oxidative Degradation of N,N-diethylethanolamine

| Factor | Description | Potential Impact on N-Oxide Formation |

| Oxidizing Agents | Includes O₂, H₂O₂, and NOx. | Direct oxidation of the nitrogen atom to form the N-oxide. |

| Temperature | Elevated temperatures can accelerate degradation rates. | May favor other degradation pathways over N-oxidation. |

| Catalysts | Transition metals can catalyze oxidation reactions. | Can increase the rate of N-oxide formation and other degradation products. |

| pH | The pH of the solution can influence the reaction mechanism. | Affects the protonation state of the amine, influencing its nucleophilicity. |

Biotransformation and Metabolic Pathways Leading to N-Oxide Formation

In biological systems, the formation of this compound is a result of the metabolism of the parent compound, N,N-diethylethanolamine. The N-oxidation of tertiary amines is a common phase I metabolic reaction, primarily catalyzed by two major enzyme systems: the Cytochrome P450 (CYP450) superfamily and the Flavin-containing monooxygenases (FMOs). mdpi.commdpi.com

Cytochrome P450 (CYP450): This family of heme-containing enzymes is a major contributor to the metabolism of a wide range of xenobiotics. mdpi.com The catalytic cycle of CYP450 involves the activation of molecular oxygen to a highly reactive ferryl-oxo species, which can then oxygenate the nitrogen atom of a tertiary amine to form the N-oxide. mdpi.com Several CYP isoforms, such as CYP2C9, CYP2C19, and CYP3A4, are known to be involved in the metabolism of various amine-containing drugs and could potentially catalyze the N-oxidation of N,N-diethylethanolamine. nih.gov

Flavin-containing monooxygenases (FMOs): FMOs are another important class of enzymes that specialize in the oxidation of soft nucleophiles, including the nitrogen atom of tertiary amines. nih.govwikipedia.orgmdpi.com The catalytic mechanism of FMOs involves the formation of a stable C4a-hydroperoxyflavin intermediate, which then transfers an oxygen atom to the substrate. mdpi.com FMO1 and FMO3 are particularly known for their role in the N-oxidation of various xenobiotics. mdpi.comnih.gov The metabolism of N,N-dimethylamphetamine to its N-oxide, for instance, is predominantly mediated by FMO1. nih.gov

The biotransformation of N,N-diethylethanolamine to its N-oxide is a detoxification pathway, as the resulting N-oxide is generally more polar and more readily excreted from the body. wikipedia.org

Table 2: Enzymes Involved in the N-Oxidation of Tertiary Amines

| Enzyme Family | Key Isoforms | Mechanism of Oxygenation | Substrate Characteristics |

| Cytochrome P450 (CYP450) | CYP2C9, CYP2C19, CYP3A4 | Heme-catalyzed oxygen activation | Broad substrate specificity for lipophilic compounds. |

| Flavin-containing monooxygenases (FMOs) | FMO1, FMO3 | Flavin-hydroperoxide intermediate | Primarily oxidizes soft nucleophiles (N, S, P). |

Synthesis of Functionalized Derivatives from the this compound Scaffold

While direct examples of using this compound as a complex molecular scaffold for extensive functionalization are not widely reported, its chemical nature as a tertiary amine N-oxide allows it to participate in specific and synthetically useful reactions. One of the most significant reactions of tertiary amine N-oxides is the Cope elimination .

The Cope elimination is a thermally induced intramolecular elimination (Ei) reaction where a tertiary amine N-oxide, upon heating, decomposes to form an alkene and a hydroxylamine. chemistrysteps.comwikipedia.orgorganic-chemistry.orgjk-sci.com This reaction proceeds through a syn-periplanar, five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org

In the case of this compound, the presence of a hydrogen atom on the carbon beta to the nitrogen atom allows for this elimination to occur. The reaction would involve the abstraction of a beta-hydrogen by the oxygen of the N-oxide group, leading to the formation of N,N-diethylhydroxylamine and ethylene glycol. However, a more likely scenario would involve the elimination occurring on one of the ethyl groups, which also possess beta-hydrogens.

Table 3: The Cope Elimination Reaction of a Generic Tertiary Amine N-Oxide

| Reactant | Conditions | Products | Mechanism |

| Tertiary Amine N-Oxide | Heat | Alkene + N,N-Dialkylhydroxylamine | Intramolecular (Ei), syn-periplanar elimination |

The utility of the Cope elimination lies in its stereospecificity (syn-elimination) and its tendency to follow Hofmann regioselectivity, favoring the formation of the less substituted alkene. organic-chemistry.org This makes it a valuable tool in organic synthesis for the creation of specific alkene isomers under relatively mild, neutral conditions. Therefore, the this compound scaffold can be considered a precursor for the generation of ethene and N-(2-hydroxyethyl)-N-ethylhydroxylamine through a Cope-type elimination, representing a method for the synthesis of these functionalized derivatives.

Reaction Mechanisms and Chemical Transformations of N,n Diethyl 2 Hydroxyethanamine Oxide

Intramolecular Rearrangement Reactions of Amine N-Oxides

The N-O bond in amine N-oxides is thermally labile, predisposing these compounds to intramolecular rearrangement reactions upon heating. nih.gov These transformations are fundamental to the synthetic utility and degradation pathways of N-oxides.

Mechanistic Aspects and Stereochemical Implications of the Cope Elimination

The Cope elimination is a classic thermal decomposition reaction of tertiary amine N-oxides that contain at least one beta-hydrogen atom. wikipedia.org The reaction proceeds through a concerted, intramolecular (Ei) mechanism, yielding an alkene and a hydroxylamine (B1172632). chemistrysteps.com

The mechanism involves a five-membered cyclic transition state where the N-oxide oxygen functions as an internal base, abstracting a proton from the carbon atom beta to the nitrogen. chemistrysteps.commasterorganicchemistry.com This process requires the beta-hydrogen and the amine oxide group to be in a syn-periplanar conformation, which is a key stereochemical requirement. chemistrysteps.comorganicchemistrytutor.com This contrasts with E2 eliminations, which typically require an anti-periplanar arrangement. chemistrysteps.com

For N,N-diethyl-2-hydroxyethanamine oxide, the two N-ethyl groups possess beta-hydrogens, making them susceptible to Cope elimination. The 2-hydroxyethyl group lacks a beta-hydrogen relative to the nitrogen and thus cannot participate in this specific reaction. Upon heating to temperatures typically between 150–200 °C, the compound can eliminate ethene to form N-(2-hydroxyethyl)-N-ethylhydroxylamine. wikipedia.org

Key Features of the Cope Elimination:

Intramolecular Nature : The reaction is unimolecular, with the base and leaving group being part of the same molecule. masterorganicchemistry.com

Syn-Stereochemistry : The concerted mechanism dictates a syn-elimination pathway, where the abstracted proton and the leaving group are on the same side of the C-C bond. organicchemistrytutor.comnumberanalytics.com

Cyclic Transition State : The reaction proceeds through a planar, five-membered transition state. numberanalytics.com

No External Reagents : The elimination is thermally induced and does not require an external acid or base. masterorganicchemistry.com

Theoretical and Experimental Investigation of the Meisenheimer Rearrangement in Related N-Oxides

The Meisenheimer rearrangement is another thermally induced reaction of tertiary amine N-oxides, involving the migration of an alkyl or aryl group from the nitrogen atom to the oxygen atom, forming an O-substituted N,N-disubstituted hydroxylamine. wikipedia.orgsynarchive.com This reaction competes with the Cope elimination, particularly when the N-oxide lacks beta-hydrogens or when the migrating group is favorable (e.g., allylic, benzylic).

The rearrangement can proceed via two main pathways:

chemistrysteps.commasterorganicchemistry.com-Rearrangement : This typically involves the migration of an alkyl or aryl group and is often proposed to proceed through a radical mechanism involving the homolytic fission of the N-C bond, followed by recombination of the resulting radicals. synarchive.comrsc.org

chemistrysteps.comnih.gov-Sigmatropic Rearrangement : This is a concerted, pericyclic reaction that occurs with allylic or propargylic groups. thieme-connect.de

For this compound, a chemistrysteps.commasterorganicchemistry.com-Meisenheimer rearrangement would involve the migration of an ethyl or the 2-hydroxyethyl group. Experimental studies on structurally similar amine N-oxides have shown that thermolysis can lead to intermolecular rearrangement products, suggesting a mechanism involving homolytic bond cleavage to form intermediate radicals that can then recombine. rsc.org The kinetic results of rearrangements in aprotic solvents for related N-oxides are often in agreement with an intramolecular cyclic mechanism (SNi). researchgate.net

Intermolecular Oxidation and Reduction Reactions Involving the N-Oxide Functionality

The nitrogen center in this compound is in a high oxidation state, making the N-O bond susceptible to both formation via oxidation of the parent amine and cleavage via reduction.

Mechanisms of N-Oxide Formation via Oxidation of Aliphatic Amines, e.g., with Ozone

Tertiary amine N-oxides are almost exclusively synthesized by the oxidation of the corresponding tertiary amines. wikipedia.org Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and Caro's acid. wikipedia.orgasianpubs.org

The oxidation of aliphatic amines with ozone is a particularly rapid and efficient process, relevant in contexts such as water treatment. nih.govresearchgate.net The reaction mechanism is understood to be a nucleophilic attack of the nitrogen's lone pair electrons on the ozone molecule. researchgate.net This initial step is an oxygen-transfer reaction that directly forms the N-oxide as the main product for tertiary amines. researchgate.netrsc.org

Computational studies using Density Functional Theory (DFT) on simple aliphatic amines show that this oxygen-transfer has a low activation energy (ΔG≠ of 8–10 kcal/mol), which is consistent with the high experimental rate constants observed (10⁴ to 10⁷ M⁻¹ s⁻¹). rsc.org For tertiary amines like N,N-diethyl-2-hydroxyethanamine, this pathway is the primary route to N-oxide formation. researchgate.net

| Amine | pH | Rate Constant (k) [M⁻¹s⁻¹] |

|---|---|---|

| Ethylamine | 7 | 9.3 x 10⁴ |

| Diethylamine | 7 | ~10⁵ |

| Triethylamine | 7 | 2.2 x 10⁶ |

| N,N-diethylhydroxylamine | 7 | 6.8 x 10⁵ |

Data sourced from reference nih.gov.

Study of N-Oxide Reduction Pathways and Their Chemical Consequences

The N-O bond in amine N-oxides can be reduced to regenerate the parent tertiary amine. This transformation is important in synthetic chemistry for deprotection and in understanding metabolic pathways. nih.govresearchgate.net A variety of reducing agents and methods can accomplish this.

Chemical Reduction : Reagents like titanium(III) chloride (TiCl₃) are effective for the selective reduction of N-oxides to their corresponding amines. nih.govresearchgate.net This method is particularly useful in complex environments, such as biological matrices, because it can selectively reduce the N-O bond in the presence of other reducible functional groups like sulfoxides. nih.govresearchgate.net Other reagents include diboron (B99234) compounds, which can readily reduce alkylamino-N-oxides. researchgate.net

Catalytic Hydrogenation : This method can be used, though it sometimes requires harsh conditions and may not be selective in the presence of other reducible groups.

Photocatalytic Deoxygenation : Modern methods have been developed using photocatalysis to deoxygenate N-O bonds under mild conditions. nih.gov For instance, rhenium complexes have been shown to be capable of reducing pyridine (B92270) N-oxides, showcasing a potential pathway for other N-oxides. nih.govchemrxiv.org

The reduction of this compound would yield its parent amine, N,N-diethyl-2-hydroxyethanamine. The choice of reduction pathway depends on the desired selectivity and reaction conditions.

Chemical Stability and Reactivity Profiles under Varied Reaction Conditions

The chemical stability of this compound is governed by the properties of the N-oxide group and influenced by the 2-hydroxyethyl substituent.

Thermal Stability : As discussed, amine N-oxides are thermally labile. Upon heating, this compound is expected to undergo Cope elimination or Meisenheimer rearrangement rather than remain stable. Simple acyclic tertiary amine N-oxides are generally stable at room temperature. thieme-connect.de

Polarity and Solubility : The N-O bond is highly polar, making amine oxides polar molecules with high dipole moments and excellent water solubility. nih.govwikipedia.orgcymitquimica.com They are poorly soluble in most nonpolar organic solvents. wikipedia.org

Hygroscopicity : Due to their polarity, many amine N-oxides are hygroscopic.

Basicity : Amine oxides are weak bases, with a pKb of around 4.5. They can be protonated to form cationic hydroxylamines. wikipedia.org

Influence of the Hydroxyl Group : The presence of the 2-hydroxyethyl group can influence the compound's stability and reactivity. It offers a site for intramolecular hydrogen bonding between the hydroxyl proton and the N-oxide oxygen. thieme-connect.de This interaction can affect the molecule's conformation, solubility, and thermal stability.

Reactivity as an Oxidant : While formed by oxidation, the N-oxide group can itself act as an oxygen transfer agent in certain reactions, particularly in metal-mediated oxidations. thieme-connect.de For example, N-methylmorpholine N-oxide (NMO), a related compound, is famously used as a co-oxidant in the osmium-catalyzed cis-dihydroxylation of alkenes. thieme-connect.de

Computational Chemistry and Theoretical Studies of N,n Diethyl 2 Hydroxyethanamine Oxide

Analysis of Molecular Interactions and Solvation Effects.

General computational methodologies and their applications to similar amine oxides have been reported. For instance, Density Functional Theory (DFT) and ab initio methods are standard computational tools used to investigate the electronic structure, geometry, and properties of molecules. nih.govwikipedia.org These methods are frequently applied to amine oxides to understand aspects like N-O bond dissociation energies and to predict spectroscopic data such as NMR chemical shifts. nih.govnih.gov Furthermore, computational modeling is a powerful approach for elucidating reaction mechanisms, including the identification of transition states and the calculation of energy barriers for reactions involving amines and their oxides. researchgate.netresearchgate.net The influence of solvents on molecular properties and interactions is also a critical area of study, often investigated using implicit or explicit solvation models in computational chemistry. wikipedia.orgarxiv.org

However, the application of these specific computational techniques to N,N-diethyl-2-hydroxyethanamine oxide, and the detailed findings that would be necessary to populate the requested article structure, are not present in the available scientific record.

Derivatization Strategies for N,n Diethyl 2 Hydroxyethanamine Oxide in Analytical and Synthetic Contexts

Analytical Derivatization for Enhanced Detection and Chromatographic Separation

In analytical chemistry, the primary goals of derivatization are to improve the volatility, thermal stability, detectability, and chromatographic separation of an analyte. For a polar, non-volatile compound like N,N-diethyl-2-hydroxyethanamine oxide, derivatization is often essential for achieving sensitive and reliable measurements.

The nitrogen atom in tertiary amine oxides can be a stereogenic center if the three substituents attached to it are different. While this compound itself is achiral, understanding derivatization strategies for analogous chiral compounds is crucial for broader applications. The development of chiral derivatizing agents (CDAs) is essential for separating and identifying enantiomers, which often exhibit different biological activities.

Drawing parallels from the analysis of chiral amines and amino acids, several classes of reagents could be adapted for stereochemical analysis. researchgate.netnih.gov For instance, reagents developed for chiral amines, such as (S,S)-N-trifluoroacetylproline anhydride, have been used for gas chromatography (GC) estimation of enantiomeric composition. nih.gov However, such reactions must be carefully optimized to avoid issues like stereoselective reactions, low yields, or racemization of the reagent itself. nih.gov

A prominent strategy involves using o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol. nih.gov One such thiol, N,N-dimethyl-L-cysteine (DiCys), has proven effective for the liquid chromatography-mass spectrometry (LC-MS) analysis of chiral metabolites. nih.gov This method shows excellent performance in terms of chiral separation and ionization efficiency, even outperforming traditional Marfey's reagents in some cases. nih.gov These approaches highlight the potential for developing specific CDAs that could react with either the hydroxyl group or a reduced form of the N-oxide to enable chiral separations.

Table 1: Analogous Chiral Derivatizing Reagents for Stereochemical Analysis

| Reagent Class | Specific Reagent Example | Target Functional Group (Analogous) | Analytical Technique | Key Considerations |

|---|---|---|---|---|

| Proline-based Anhydrides | (S,S)-N-trifluoroacetylproline anhydride | Amine | GC | Potential for racemization and stereoselective reactions. nih.gov |

| OPA/Chiral Thiols | o-phthalaldehyde / N,N-dimethyl-L-cysteine (DiCys) | Amine | LC-MS | Offers excellent separation and ionization efficiency. nih.gov |

| Marfey's Reagents | 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) | Amine | LC-MS | A traditional standard for chiral amine analysis. nih.gov |

Due to its high polarity and lack of a strong chromophore, this compound is challenging to analyze directly using common techniques like reversed-phase high-performance liquid chromatography (HPLC) with UV detection. Derivatization can overcome these limitations by introducing specific chemical tags. researchgate.net

Strategies to enhance chromatographic performance generally fall into three categories:

Introduction of Chromophores or Fluorophores : Attaching a molecule that strongly absorbs UV-Vis light or fluoresces allows for highly sensitive detection. nih.gov Reagents like dansyl chloride can react with the hydroxyl group to introduce a fluorescent tag, significantly lowering the limit of detection. nih.gov

Enhancement of Ionization for Mass Spectrometry (MS) : For LC-MS analysis, derivatization can introduce a permanently charged group or a moiety that is easily ionized. nih.gov Rhodamine-type reagents, for example, are quaternary ammonium (B1175870) compounds that provide high ionization efficiency in positive ion electrospray ionization (ESI), leading to substantial signal enhancement. nih.gov

Modification of Polarity and Volatility : For gas chromatography, derivatization is used to decrease the polarity and increase the volatility of the analyte. nih.gov Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to convert polar hydroxyl groups into less polar trimethylsilyl (B98337) ethers, making the compound suitable for GC analysis. nih.gov

Table 2: Derivatization Strategies for Improved Chromatography

| Strategy | Reagent Type | Example Reagent | Target Functional Group | Benefit |

|---|---|---|---|---|

| Introduce Fluorophore | Sulfonyl Chlorides | Dansyl chloride | Hydroxyl | Enhanced HPLC-Fluorescence detection. nih.gov |

| Enhance MS Ionization | Rhodamine Dyes | Rhodamine B | Hydroxyl | Improved signal in LC-MS (ESI+). nih.gov |

| Increase Volatility for GC | Silylation Agents | BSTFA | Hydroxyl | Allows for analysis by gas chromatography. nih.gov |

| Introduce Chromophore | Acyl Chlorides | Benzoyl chloride | Hydroxyl | Improved HPLC-UV detection. nih.gov |

Synthetic Derivatization for the Creation of Novel Compounds with Modified Properties

Beyond analytical purposes, derivatization of this compound is a powerful tool for synthesizing new molecules. By modifying its functional groups, novel compounds with tailored properties for various applications can be created.

The hydroxyl group is a versatile site for synthetic modification. Standard organic reactions can be employed to introduce a wide array of new functionalities.

Esterification : Reaction with carboxylic acids, acyl chlorides, or anhydrides converts the hydroxyl group into an ester. This transformation can be used to alter solubility, introduce biologically active moieties, or create prodrugs.

Williamson Ether Synthesis : This method allows for the formation of an ether linkage by reacting the deprotonated alcohol (alkoxide) with an organohalide. researchgate.net This strategy can be used to attach diverse alkyl or aryl groups, fundamentally changing the compound's steric and electronic properties. researchgate.net

Polymerization : The hydroxyl group can serve as an initiation site for polymerization. For example, the parent amine, N,N-diethylethanolamine, is used as a starting material for the polymerization of ethylene (B1197577) oxide to create poly(oxyethylene) chains of varying lengths. chalmers.se The resulting ethoxylated compound can then undergo further reactions, such as cyanoethylation and reduction, to produce functionalized polymers. chalmers.se

The N-oxide group is not merely a passive functionality; it is reactive and can participate in several important transformations that enable significant structural diversification. nih.gov

Reduction to Tertiary Amine : The most straightforward transformation is the reduction of the N-oxide back to the parent tertiary amine, N,N-diethyl-2-hydroxyethanamine. This can be achieved using various reducing agents and is often a key step in multi-step synthetic sequences.

Cope Elimination : When an N-oxide has a beta-hydrogen, it can undergo a thermal syn-elimination to form an alkene and a hydroxylamine (B1172632). Pyrolysis of trialkylamine oxides is a known method for synthesizing N,N-dialkyl-hydroxylamines. google.com

Polonovski Reaction : This reaction involves the treatment of a tertiary N-oxide with an acylating agent like acetic anhydride, leading to demethylation or the formation of an enamine. nih.gov This reaction provides a pathway to dealkylate tertiary amines or introduce new functionalities adjacent to the nitrogen atom. nih.gov

Meisenheimer Rearrangement : For N-allyl or N-benzyl N-oxides, a nih.govnih.gov- or nih.govresearchgate.net-sigmatropic rearrangement can occur, moving the oxygen atom from the nitrogen to a carbon atom. nih.gov This reaction is a powerful tool for carbon-oxygen bond formation.

These transformations underscore the synthetic utility of the N-oxide group, allowing it to serve as a versatile intermediate for accessing a wide range of new chemical structures. nih.govliverpool.ac.uk

Catalytic and Reagent Applications of N,n Diethyl 2 Hydroxyethanamine Oxide and Its Precursors

Role as a Stoichiometric Oxidant in Specialized Organic Synthesis Reactions

Tertiary amine N-oxides are a well-established class of stoichiometric oxidants in organic synthesis, valued for their ability to deliver an oxygen atom in a mild and selective manner. asianpubs.orgthieme-connect.de These compounds are frequently employed in reactions catalyzed by transition metals, such as the osmium-catalyzed dihydroxylation of olefins and ruthenium-catalyzed oxidation of alcohols. asianpubs.org The general utility of amine N-oxides stems from the relatively weak nitrogen-oxygen bond, which allows for the transfer of the oxygen atom to a substrate, regenerating the tertiary amine. thieme-connect.de

While specific documented examples of N,N-diethyl-2-hydroxyethanamine oxide acting as a stoichiometric oxidant are not prevalent in the reviewed literature, its molecular structure is analogous to other aliphatic tertiary amine N-oxides used for this purpose. The presence of the N-oxide functional group suggests its potential to participate in oxidative transformations. The hydroxyl group within the molecule may influence its solubility and reactivity compared to simpler trialkyl amine N-oxides.

Table 1: General Applications of Amine N-Oxides as Stoichiometric Oxidants

| Reaction Type | Metal Catalyst (if any) | Role of Amine N-Oxide |

|---|---|---|

| Dihydroxylation of Olefins | Osmium (OsO₄) | Re-oxidant for the metal catalyst |

| Oxidation of Alcohols | Ruthenium | Primary oxidant |

Potential as a Catalyst or Co-catalyst in Advanced Chemical Transformations

The precursor, N,N-diethylethanolamine (DEAE), is widely recognized for its catalytic activity, particularly in polymerization and synergistic systems.

N,N-diethylethanolamine is a versatile catalyst in the chemical industry for the synthesis of polymers. atamanchemicals.comatamanchemicals.com Its most prominent application is in the production of polyurethane foams, where it functions as a blowing catalyst. silverfernchemical.com In this role, DEAE helps to control the structure, density, and rise time of the foam, making it a critical component in the manufacturing of both flexible and rigid polyurethanes used in furniture, insulation, and automotive parts. silverfernchemical.com Furthermore, DEAE is utilized as a curing agent for various resins. atamankimya.com

Table 2: Applications of N,N-diethylethanolamine in Polymerization

| Polymerization Process | Role of N,N-diethylethanolamine | Industry Application |

|---|---|---|

| Polyurethane Foam Production | Blowing Catalyst | Furniture, Insulation, Automotive |

N,N-diethylethanolamine and its derivatives are involved in synergistic catalytic systems. A notable example is the creation of DEAE-cellulose, which serves as a solid support for the immobilization of biocatalysts, such as microbial spores. This immobilization can enhance the stability and reusability of the biocatalyst for applications like industrial wastewater treatment. mdpi.com

In another synergistic application, N,N-diethylethanolamine is used in blended absorbent solutions for post-combustion CO₂ capture. researchgate.net When mixed with amine activators like piperazine (PZ), it shows an enhanced absorption rate of CO₂, demonstrating a synergistic effect where the activator improves the reaction kinetics of the tertiary amine. researchgate.net

While direct participation of this compound in metal-catalyzed reactions is not extensively documented, heteroaromatic N-oxides are known to be effective oxidants in such systems. thieme-connect.de This suggests a potential for aliphatic N-oxides like this compound to function similarly, likely as a co-oxidant to regenerate a metal catalyst in an oxidative cycle.

Utilization as an Intermediate in Multistep Organic Synthesis for Complex Molecule Construction

The precursor, N,N-diethylethanolamine, is a valuable intermediate in multistep organic synthesis for the construction of a wide range of complex molecules, from pharmaceuticals to materials science components. atamanchemicals.comatamankimya.com

One of its most significant applications is in the synthesis of the local anesthetic procaine. atamanchemicals.comwikipedia.org This synthesis involves the reaction of N,N-diethylethanolamine with 4-aminobenzoic acid. atamanchemicals.com

Beyond pharmaceuticals, it serves as a crucial precursor for DEAE-cellulose resin, a functional polymer widely used in ion-exchange chromatography for the purification of proteins and DNA. atamanchemicals.comatamanchemicals.com It is also employed in the manufacture of a variety of other chemical products, including:

Water-soluble salts atamanchemicals.com

Fatty-acid derivatives atamanchemicals.comatamankimya.com

Emulsifying agents atamanchemicals.comatamankimya.com

Surfactants atamankimya.comataman-chemicals.com

Corrosion inhibitors silverfernchemical.comwikipedia.org

Table 3: Molecules and Materials Synthesized from N,N-diethylethanolamine Intermediate

| Product | Class of Compound/Material | Application |

|---|---|---|

| Procaine | Pharmaceutical | Local Anesthetic |

| DEAE-Cellulose Resin | Functional Polymer | Ion-Exchange Chromatography |

| Various Surfactants | Surfactant | Industrial & Personal Care Products |

| Fatty-Acid Derivatives | Chemical Intermediate | Emulsifiers, Soaps, Cosmetics |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the environmental chemical fate and transformation pathways of this compound to fully address the detailed sections and subsections requested.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided structure for this specific chemical compound. Fulfilling the request would necessitate data that does not appear to have been published or is not publicly accessible.

Environmental Chemical Fate and Transformation Pathways of N,n Diethyl 2 Hydroxyethanamine Oxide

Environmental Partitioning and Mobility

Environmental partitioning describes how a chemical distributes itself between different environmental media. This behavior is crucial for predicting its concentration, transport, and ultimate fate in the environment. Key processes influencing partitioning include volatilization from water surfaces and sorption to soil and sediment.

Volatilization is the process by which a substance transitions from a liquid phase to a gas phase. The tendency of a chemical to volatilize from water is primarily determined by its Henry's Law constant, which relates the partial pressure of the compound in the air to its concentration in the water at equilibrium. A low Henry's Law constant indicates a low tendency for volatilization.

For N,N-diethyl-2-hydroxyethanamine oxide, several structural features strongly suggest a very low potential for volatilization from water bodies:

High Polarity: The N-oxide functional group introduces a significant dipole moment, making the molecule highly polar.

Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the N-oxide group allows for strong hydrogen bonding with water molecules.

High Water Solubility: As a result of its polarity and hydrogen bonding capacity, the compound is expected to be highly soluble in water.

Low Vapor Pressure: The strong intermolecular forces in the liquid state, including hydrogen bonds, result in a very low vapor pressure.

These properties collectively lead to a very low estimated Henry's Law constant, indicating that this compound will overwhelmingly partition into the aqueous phase rather than volatilizing into the atmosphere. The air-water exchange dynamics are therefore dominated by its retention in water.

While specific experimental data for this compound are not available in published literature, the table below presents illustrative estimated values typical for a small, polar, water-soluble amine oxide.

Disclaimer: The following data are illustrative estimates based on the general properties of analogous chemical structures and are not derived from direct experimental measurement or published model predictions for this compound.

Table 1: Estimated Physicochemical Properties Influencing Volatilization

| Property | Estimated Value | Implication for Volatilization |

|---|---|---|

| Vapor Pressure (at 25°C) | Very Low (<10-5 Pa) | Low tendency to enter the gas phase. |

| Water Solubility (at 25°C) | High (>100,000 mg/L) | Strong affinity for the aqueous phase. |

| Henry's Law Constant | Very Low (<10-8 atm·m³/mol) | Negligible volatilization from water. |

Sorption is the process by which a chemical adheres to solid particles, such as soil or sediment. This is a critical factor in determining a chemical's mobility in the subsurface environment. High sorption leads to lower mobility and potential for groundwater contamination, while low sorption results in high mobility.

The primary mechanism for the sorption of non-ionic organic compounds is partitioning into soil organic carbon. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency. For polar and ionizable compounds like this compound, other mechanisms can also be significant.

The environmental mobility of this compound is expected to be high due to the following factors:

Low Affinity for Organic Carbon: The high polarity and water solubility of the molecule result in a weak interaction with the nonpolar organic matter in soil and sediment. This corresponds to a very low Koc value.

Ionic Interactions: Amine oxides are weak bases. In typical environmental pH ranges (pH 5-9), a fraction of the this compound molecules will be protonated, acquiring a positive charge. This cationic form can engage in ion exchange with negatively charged sites on clay minerals and organic matter. However, for small, highly water-soluble cations, this interaction may not be strong enough to significantly retard movement, especially in soils with low cation exchange capacity.

The table below provides an illustrative estimated Koc value to contextualize its expected mobility.

Disclaimer: The following data are illustrative estimates based on the general properties of analogous chemical structures and are not derived from direct experimental measurement or published model predictions for this compound.

Table 2: Estimated Soil Sorption and Mobility

| Property | Estimated Value | Implication for Environmental Mobility |

|---|---|---|

| Log Koc | < 1.0 | Very low sorption to soil organic carbon. |

| Mobility Classification | Very High | High potential to move with water through soil and leach to groundwater. |

Coordination Chemistry and Metal Complexation Behavior of N,n Diethyl 2 Hydroxyethanamine Oxide

Synthesis and Structural Characterization of N,N-diethyl-2-hydroxyethanamine oxide Metal Complexes

No publications were found that describe the synthesis or report on the structural characterization (e.g., via X-ray crystallography, NMR, or IR spectroscopy) of any metal complexes formed with this compound.

Potential Applications of this compound Metal Complexes in Catalysis or Materials Science

As no metal complexes of this compound have been reported, there is no information on their potential applications. While metal complexes of other N-oxides have found use in catalysis, these findings cannot be extrapolated to the specific, unstudied complexes of the requested ligand. mdpi.commdpi.com

Future Research Directions and Emerging Academic Applications

Exploration of Sustainable and Green Chemistry Approaches for the Synthesis and Derivatization of Amine N-Oxides

The development of environmentally benign and economically viable chemical production methods is a paramount goal in modern chemistry. ijirset.com For amine N-oxides, future research is increasingly directed towards green chemistry principles to minimize waste and energy consumption. Traditional synthesis often involves oxidants like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. thieme-connect.dewikipedia.org While effective, these methods can generate significant waste.

Emerging sustainable approaches focus on catalytic systems and alternative oxidants. For instance, the use of nanocatalysts, such as glycerol-stabilized nano-TiO2, is being investigated for the solvent-free oxidation of amines using hydrogen peroxide, offering higher yields and cleaner reaction profiles. ijirset.com Another green approach involves using sodium percarbonate in the presence of rhenium-based catalysts, which provides an efficient oxygen source for the oxidation of tertiary amines under mild conditions. organic-chemistry.org These methods align with the principles of green chemistry by improving atom economy and reducing the environmental footprint of amine N-oxide synthesis. rsc.orgrsc.org

Future derivatization strategies will also likely adopt these green principles, exploring enzymatic catalysis and biocatalysis to create new functionalized amine N-oxides with high selectivity and minimal environmental impact. The goal is to develop a toolkit of sustainable methods that make the synthesis and modification of compounds like N,N-diethyl-2-hydroxyethanamine oxide both efficient and environmentally responsible. acs.org

Development of Advanced Spectroscopic and Chromatographic Methodologies for Ultra-Trace Analysis and Structural Characterization

As the applications of amine N-oxides expand, so does the need for highly sensitive and precise analytical techniques for their detection and characterization, even at ultra-trace levels. Current methods often rely on a combination of chromatography and mass spectrometry.

A promising direction is the refinement of techniques like high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS). nih.gov This method has been successfully used to characterize dialkyl tertiary amine-N-oxides by identifying diagnostic fragmentation pathways, which allows for definitive localization of the N-oxide group. nih.gov Similarly, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for quantifying volatile amines in complex matrices, such as environmental samples. researchgate.net

Future research will likely focus on enhancing the resolution and sensitivity of these techniques. longdom.org This includes the development of novel stationary phases for chromatography that offer better separation of structurally similar amine N-oxides and the use of high-resolution mass spectrometry to gain deeper insights into their structure. sohag-univ.edu.eg These advancements will be crucial for pharmacokinetic studies, environmental monitoring, and quality control in industrial applications.

In-depth Computational Modeling for Predictive Chemical Insights into Reactivity and Properties

Computational chemistry offers a powerful lens for understanding and predicting the behavior of molecules, thereby guiding experimental work. For amine N-oxides, computational studies, particularly those using Density Functional Theory (DFT), are becoming indispensable for exploring their structural and energetic properties. nih.govresearchgate.net

Future computational work will aim to build more sophisticated models to predict the reactivity of this compound and related compounds. These models can calculate key parameters such as N-O bond dissociation enthalpies, dipole moments, and reaction energy barriers. nih.gov Such in-silico studies can help rationalize experimental observations, such as the reactivity of pyridine (B92270) N-oxides compared to their parent pyridines, and predict the outcomes of unknown reactions. nih.gov

By simulating the interaction of amine N-oxides with other molecules, catalysts, or biological targets, researchers can gain predictive insights that accelerate the discovery of new applications. researchgate.net This approach can guide the design of novel catalysts, predict the environmental fate of these compounds, and aid in the development of new functional materials.

Design of Novel Catalytic Systems Incorporating Amine N-Oxides for Enantioselective and Stereoselective Transformations

Amine N-oxides have demonstrated significant potential in asymmetric catalysis, acting as both potent ligands for metal complexes and as organocatalysts themselves. researchgate.netmdpi.com Their highly polar N-O bond and the nucleophilicity of the oxygen atom are ideal for activating reagents, particularly organosilicon compounds. researchgate.netmdpi.com

Future research is focused on designing novel chiral amine N-oxide scaffolds to achieve higher levels of enantioselectivity and stereoselectivity in a broader range of chemical transformations. researchgate.net This includes their application in reactions such as the asymmetric addition of trimethylsilylcyanide to aldehydes and ketones, as well as in nih.govthieme-connect.com-sigmatropic rearrangements like the Meisenheimer rearrangement. researchgate.netnih.govthieme-connect.com Palladium-catalyzed enantioselective rearrangements of allylic amine N-oxides represent a significant advancement in this area. nih.govthieme-connect.com

The development of catalytic systems where amine N-oxides are immobilized on solid supports is another promising avenue. This would facilitate catalyst recovery and recycling, aligning with the principles of green chemistry and making these powerful catalytic systems more practical for industrial-scale synthesis.

| Catalytic System Type | Reaction | Role of Amine N-Oxide | Key Advantages |

|---|---|---|---|

| Chiral Organocatalyst | Asymmetric addition of TMSCN to aldehydes/ketones | Nucleophilic activation of organosilicon reagent | Good yields, excellent enantioselectivities researchgate.net |

| Ligand for Metal Complexes | Asymmetric nitroaldol (Henry) reaction | Coordination to metal center (e.g., Copper) | Control of stereochemistry mdpi.com |

| Palladium-Catalyzed System | Enantioselective nih.govthieme-connect.com-rearrangement (Meisenheimer) | Substrate activated by Pd(II) catalyst | Synthesis of chiral allylic alcohols under mild conditions nih.govthieme-connect.com |

| Chiral Organocatalyst | Asymmetric chlorination of β-ketoesters | Hydrogen bond activation | High stereoselectivity researchgate.net |

Comprehensive Environmental Assessment Methodologies Focusing on Fate, Transport, and Transformation to Inform Sustainable Chemical Design

Understanding the environmental impact of chemicals is crucial for sustainable development. For this compound, comprehensive environmental assessment methodologies are needed to evaluate its fate, transport, and transformation in various environmental compartments. While data on the specific compound is limited, studies on analogous structures like N,N-diethyl-m-toluamide (DEET) can provide a framework for future research. nih.gov

Research in this area will involve a combination of experimental studies and predictive modeling. Key parameters to be investigated include biodegradation rates in soil and water, potential for bioaccumulation, and mobility in the environment. nih.gov Multimedia environmental fate models can predict the partitioning of the compound between air, water, and soil. nih.gov For DEET, modeling suggests that it primarily resides in water and soil, where it degrades at a moderate rate. nih.gov

The insights gained from these assessments will be vital for informing the sustainable design of future amine N-oxides. By understanding the structure-property relationships that govern environmental persistence and toxicity, chemists can proactively design next-generation compounds that are both effective in their intended application and benign to the environment.

| Parameter | Description | Method of Assessment | Importance for Sustainable Design |

|---|---|---|---|

| Biodegradation Half-Life | The time it takes for half of the compound to be broken down by microorganisms. | Laboratory incubation studies (e.g., OECD guidelines), field studies. | Indicates persistence in the environment; shorter half-life is generally desirable. |

| Soil Adsorption Coefficient (Koc) | A measure of the compound's tendency to bind to organic matter in soil. | Batch equilibrium experiments, HPLC screening methods. | Predicts mobility in soil and potential for groundwater contamination. |

| Bioconcentration Factor (BCF) | The ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. | Fish bioconcentration studies, predictive modeling (QSAR). | Indicates the potential for the compound to accumulate in aquatic organisms. |

| Atmospheric Hydroxylation Rate | The rate at which the compound is degraded in the atmosphere by hydroxyl radicals. | Smog chamber experiments, computational modeling. | Determines the compound's persistence in the air. epa.gov |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry for Novel Functional Materials

The unique properties of the amine N-oxide group—high polarity, hydrogen bond acceptor capability, and its role as a surfactant—make it an attractive building block for novel functional materials. wikipedia.orgresearchgate.netresearchgate.net Interdisciplinary research bridging organic chemistry with materials science and supramolecular chemistry is a rapidly growing field.

One emerging application is in the creation of "smart" polymers. For example, copolymers of ethylene (B1197577) oxide and N,N-diethyl glycidyl (B131873) amine (a related amine) exhibit thermoresponsive behavior, with tailorable cloud point temperatures in aqueous solutions. nih.gov Such polymers could find use in drug delivery systems, sensors, and smart coatings. Furthermore, these amine-containing block copolymers can be used as both reducing and capping agents in the synthesis of gold nanoparticles, demonstrating their utility in nanotechnology. nih.gov

In supramolecular chemistry, the strong hydrogen bonding capacity of the N-oxide group can be exploited to direct the self-assembly of molecules into well-defined architectures. This could lead to the development of new gels, liquid crystals, and other soft materials with tailored properties. The intersection of these fields promises to unlock new applications for this compound and its derivatives in advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-diethyl-2-hydroxyethanamine oxide in a laboratory setting?

- Methodological Answer : Synthesis typically involves oxidation of the parent tertiary amine, N,N-diethyl-2-hydroxyethylamine, using oxidizing agents like hydrogen peroxide (H₂O₂) under controlled pH and temperature. For example, oxidation reactions can be conducted in aqueous or alcoholic media at 50–70°C for 6–12 hours, followed by solvent removal and purification via recrystallization or column chromatography . Validation of successful oxidation is confirmed by NMR (disappearance of tertiary amine signals) and IR spectroscopy (appearance of N-O stretching vibrations near 950 cm⁻¹) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the absence of unreacted amine and presence of characteristic N-oxide peaks (e.g., deshielded methyl/methylene protons adjacent to the N-O group) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the N-oxide structure .

- Elemental Analysis : Quantify C, H, N, and O content to ensure stoichiometric consistency with the molecular formula (C₆H₁₅NO₂) .

Q. What experimental precautions are critical when handling this compound?

- Methodological Answer : Due to its hygroscopic nature and potential irritancy, use inert atmosphere gloveboxes for moisture-sensitive steps. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Waste should be neutralized with dilute acetic acid before disposal to minimize environmental impact .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in spectroscopic data when analyzing tertiary amine oxides like this compound?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvent interactions or hydrate formation. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., hydrogen bonding with water) that broaden peaks .

- Deuterated Solvent Screening : Compare spectra in D₂O vs. CDCl₃ to assess hydration effects .

- DFT Calculations : Simulate IR/NMR spectra using density functional theory (e.g., B3LYP/6-31G*) to cross-validate experimental data .

Q. How can computational chemistry be applied to predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. nonpolar solvents to predict solubility and aggregation behavior .

- Reactivity Descriptors : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites for reactions like alkylation or coordination with metal ions .

- Degradation Pathways : Use transition state theory (e.g., Gaussian software) to simulate thermal decomposition or oxidation pathways under varying pH .

Q. What advanced techniques are suitable for studying the thermodynamic stability of this compound under extreme conditions?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures and enthalpy changes .

- High-Pressure NMR : Monitor structural integrity under elevated pressure (e.g., 200–500 bar) to simulate industrial process conditions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding energetics with surfactants or biomolecules in formulation studies .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported solubility values for this compound?

- Methodological Answer :

- Standardized Protocols : Reproduce solubility tests using USP/Ph.Eur. guidelines (e.g., shake-flask method at 25°C) .

- Hansen Solubility Parameters : Compare experimental solubility in solvents (e.g., water, ethanol) with HSPiP software predictions to identify outliers .

- Interlaboratory Studies : Collaborate with multiple labs to establish statistically robust datasets .

Safety and Environmental Considerations in Experimental Design

Q. What methodologies ensure safe scale-up of reactions involving this compound?

- Methodological Answer :

- Reaction Calorimetry : Use devices like RC1e to monitor exothermicity and prevent thermal runaway during oxidation steps .

- Ventilation Systems : Install local exhaust ventilation (LEV) to capture vapors during solvent evaporation .

- Waste Minimization : Employ green chemistry principles (e.g., catalytic recycling) to reduce hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.